molecular formula C15H13Cl2NO B15356194 N,3-bis(4-chlorophenyl)propanamide

N,3-bis(4-chlorophenyl)propanamide

Cat. No.: B15356194
M. Wt: 294.2 g/mol
InChI Key: MYTPJBSNFDJHEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,3-bis(4-chlorophenyl)propanamide is a chemical compound characterized by its two chlorophenyl groups attached to a propanamide backbone

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-chlorobenzoyl chloride and 4-chloroaniline.

  • Reaction Steps: The reaction involves the formation of an amide bond through a condensation reaction between the carboxylic acid derivative (4-chlorobenzoyl chloride) and the amine (4-chloroaniline).

  • Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods:

  • Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity.

  • Purification: The compound is purified using techniques such as recrystallization or column chromatography to remove impurities and by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium iodide (NaI) in acetone can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: The major products include corresponding carboxylic acids or ketones.

  • Reduction Products: The major products are typically amines.

  • Substitution Products: The major products are iodides or other substituted derivatives.

Scientific Research Applications

Chemistry: N,3-bis(4-chlorophenyl)propanamide is used as an intermediate in the synthesis of more complex organic molecules. Its structural properties make it a valuable building block in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It may serve as a lead compound for the development of new drugs.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N,3-bis(4-chlorophenyl)propanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N,3-bis(4-methoxyphenyl)propanamide: Similar structure but with methoxy groups instead of chloro groups.

  • N,3-bis(4-nitrophenyl)propanamide: Similar structure but with nitro groups instead of chloro groups.

Uniqueness: N,3-bis(4-chlorophenyl)propanamide is unique due to the presence of chloro groups, which impart different chemical and biological properties compared to other similar compounds

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

N,3-bis(4-chlorophenyl)propanamide

InChI

InChI=1S/C15H13Cl2NO/c16-12-4-1-11(2-5-12)3-10-15(19)18-14-8-6-13(17)7-9-14/h1-2,4-9H,3,10H2,(H,18,19)

InChI Key

MYTPJBSNFDJHEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)NC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.